Product packaging for Spiroxin C(Cat. No.:)

Spiroxin C

Cat. No.: B1250937
M. Wt: 362.3 g/mol
InChI Key: BDSQKHZPTKUTGL-YRYYUTHUSA-N
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Description

Spiroxin C is a complex marine natural product belonging to the spiroxin family, metabolites identified in the marine fungal strain LL-37H248 . Its molecular formula is C20H8Cl2O8 , and it features a unique and highly strained bisnaphthospiroketal octacyclic ring system that presents a significant challenge for chemical synthesis . This intricate structure, which contains multiple stereogenic centers, has made this compound an attractive target for the synthetic chemistry community, leading to the development of novel synthetic routes, including an enantioselective total synthesis and an earlier total synthesis achieved via a TBAF-activated Suzuki-Miyaura cross-coupling reaction . The compound has demonstrated potent biological activities in research settings. It was initially reported to exhibit antibacterial activity and has been described as a potent antitumor antibiotic . Studies indicate that its antitumor activity, observed against models such as ovarian carcinoma, may be caused by single-stranded DNA cleavage activity . The unique core skeleton of this compound and its promising bioactivity profile make it a valuable compound for investigating novel mechanisms of action, exploring structure-activity relationships in natural product-inspired drug discovery, and studying advanced organic synthesis techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10O7 B1250937 Spiroxin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H10O7

Molecular Weight

362.3 g/mol

IUPAC Name

(1S,2R,4S,12S,13R,15S)-18-hydroxy-3,11,14,22-tetraoxaoctacyclo[10.9.1.11,6.112,17.02,4.013,15.010,24.021,23]tetracosa-6(24),7,9,17,19,21(23)-hexaene-5,16-dione

InChI

InChI=1S/C20H10O7/c21-8-5-4-7-12-10(8)14(23)16-18(25-16)20(12)26-9-3-1-2-6-11(9)19(7,27-20)17-15(24-17)13(6)22/h1-5,15-18,21H/t15-,16-,17-,18-,19+,20+/m1/s1

InChI Key

BDSQKHZPTKUTGL-YRYYUTHUSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)O[C@@]45[C@H]6[C@H](O6)C(=O)C7=C(C=CC(=C74)[C@@]3(O5)[C@H]8[C@@H](C2=O)O8)O

Canonical SMILES

C1=CC2=C3C(=C1)OC45C6C(O6)C(=O)C7=C(C=CC(=C74)C3(O5)C8C(C2=O)O8)O

Synonyms

spiroxin C

Origin of Product

United States

Isolation, Advanced Characterization, and Origin of Spiroxin C

Fungal and Marine Biotic Sources of Spiroxin C and Congeneric Compounds

This compound is a secondary metabolite initially identified from the marine fungal strain LL-37H248. This fungal strain was originally isolated from a soft orange coral collected in Dixon Bay, Vancouver Island, Canada. The discovery of spiroxins A-E, including this compound, by McDonald and co-workers in 1999, highlighted marine fungi as a prolific source of metabolites with diverse molecular architectures.

This compound belongs to a family of compounds known as spirobisnaphthalenes or spirodioxynaphthalenes, which are characterized by two naphthalene (B1677914) rings linked through a spiroketal or dinaphthalene spiroether moiety. Congeneric compounds isolated alongside this compound include Spiroxin A, Spiroxin B, Spiroxin D, and Spiroxin E, all sharing a unique polycyclic bisnaphthospiroketal structure.

Chromatographic and Spectroscopic Methodologies for this compound Isolation and Purification

The isolation of this compound from the fungal culture typically involves standard natural product extraction and purification techniques. While specific detailed protocols for its initial isolation are not extensively detailed in publicly available abstracts, the elucidation of its complex structure implies the use of advanced chromatographic methods for purification. These would commonly include techniques such as silica (B1680970) gel chromatography, reversed-phase high-performance liquid chromatography (HPLC), and other selective separation methods to obtain the pure compound from the crude fungal extract. The purity of the isolated compound is crucial for subsequent spectroscopic characterization.

Elucidation of this compound Structural Features and Absolute Configuration

The elucidation of this compound's unique polycyclic structure, which features multiple stereogenic centers and dense oxygen functionalities, relies heavily on a combination of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a complex molecule like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for comprehensive structural analysis.

1D NMR (¹H NMR and ¹³C NMR): These provide initial insights into the types of protons and carbons present and their chemical environments. ¹H NMR reveals proton signals, their chemical shifts, and coupling patterns, indicating neighboring protons. ¹³C NMR provides information on the carbon skeleton, with distinct signals for each unique carbon environment. The absence of complicated splitting patterns in ¹³C NMR simplifies the identification of different carbon types.

2D NMR: For complex structures, 2D NMR experiments are critical for establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): Identifies protons that are spin-coupled to each other, revealing adjacent protons in a molecular fragment.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with the carbons directly attached to them, assigning proton and carbon resonances simultaneously.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, which is crucial for establishing quaternary carbon positions and long-range connectivities, aiding in the assembly of the molecular skeleton.

The application of these NMR techniques allowed for the elucidation of this compound's hexacyclic framework and its six stereogenic centers.

High-Resolution Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for precisely determining the molecular formula of this compound. This technique provides an exact mass measurement, which, when compared to theoretical masses for various elemental compositions, allows for the unambiguous assignment of the molecular formula. This compound has been determined to have a molecular formula of C₂₀H₁₀O₇. HR-ESI-MS data are routinely used in the characterization of natural products to confirm their elemental composition.

PropertyValueSource
Molecular FormulaC₂₀H₁₀O₇
Molecular Weight362.293 g/mol
Heavy Atom Number27
Aromatic Ring Count2
Minimal Number of Rings8
NP-likeness Score1.81 (likely natural product)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Absolute Configuration Assignment)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is essential for assigning the absolute configuration of chiral natural products like this compound, which possesses multiple stereocenters. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a characteristic spectrum. The pattern of Cotton effects (peaks and troughs) in the ECD spectrum, especially exciton-coupled CD, can be correlated with the absolute stereochemistry of specific chromophores within the molecule. For Spiroxin A, a congener, its absolute configuration was determined using exciton-coupled CD. For complex structures, computational chemistry methods are often employed in conjunction with experimental CD data to predict and match theoretical ECD spectra to experimental ones, thereby confirming the absolute configuration. This compound exhibits a specific optical rotation of -706 (c 0.1, MeOH).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information regarding the functional groups and conjugated systems present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic vibrational frequencies of functional groups. For spirobisnaphthalenes, IR absorption often reveals the presence of hydroxyl groups (O-H stretch), α,β-unsaturated ketones (C=O stretch), and aromatic rings (C=C stretches). These data help confirm the presence of key structural motifs, such as the spiroketal unit and the naphthoquinone moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy detects electronic transitions within conjugated systems. The presence of aromatic rings and α,β-unsaturated ketone chromophores in this compound results in characteristic absorption bands in the UV-Vis region, providing insights into the extent of conjugation and the presence of specific chromophoric groups.

These combined spectroscopic analyses provide a comprehensive understanding of the molecular structure of this compound.

X-ray Diffraction Analysis of this compound and Crystalline Derivatives

X-ray diffraction analysis has played a pivotal role in the comprehensive characterization and definitive structural confirmation of compounds within the spiroxin family. nih.gov The structures of spiroxins, including this compound, were characterized using X-ray diffraction data, complementing information obtained from NMR and HR-ESI-MS. nih.gov

A significant application of X-ray crystallographic analysis within this compound class is exemplified by the unambiguous determination of the previously unknown relative configuration of (−)-spiroxin D. This highlights the critical contribution of X-ray diffraction in resolving the intricate stereochemical aspects inherent to these complex natural products. The successful application of X-ray analysis necessitates the availability of suitable crystalline samples, whether obtained from natural isolation or through synthetic pathways. While specific crystallographic parameters (e.g., unit cell dimensions, space group) for this compound itself are not explicitly detailed in the provided search results, the consistent mention of X-ray diffraction for the spiroxins confirms its integral role in validating the proposed structure of this compound and its related congeners. nih.gov Furthermore, total synthesis efforts frequently incorporate X-ray analysis of key intermediates or final products to confirm their precise structures and stereochemistry.

Biosynthetic Pathways and Regulation of Spiroxin C Production

Proposed Biosynthetic Assembly of the Spiroxin C Core Skeleton

The core skeleton of this compound, like other spirobisnaphthalenes, is believed to originate from the polyketide pathway. The proposed assembly begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by a Type I polyketide synthase (PKS) to generate a linear polyketide chain. This chain undergoes a series of cyclization and aromatization reactions to form a key naphthalene (B1677914) intermediate, hypothesized to be 1,8-dihydroxynaphthalene (DHN).

The crucial step in the formation of the spirobisnaphthalene scaffold is the oxidative dimerization of two DHN monomers. This complex transformation is thought to be catalyzed by a single multifunctional enzyme that generates the characteristic spiroketal linkage, creating the core structure of the spiroxin family. Subsequent enzymatic "tailoring" reactions, such as hydroxylations, epoxidations, and redox modifications, would then decorate this core skeleton to yield the final this compound molecule.

Identification and Characterization of Key Biosynthetic Enzymes and Gene Clusters

While the specific biosynthetic gene cluster (BGC) for this compound has not yet been identified, the elucidation of the palmarumycin (pal) BGC provides a robust model for the enzymes likely involved. nih.gov Fungal secondary metabolite BGCs often contain all the necessary genes for producing a specific natural product, including the core synthase, tailoring enzymes, and regulatory proteins. plos.org

Based on homology to the palmarumycin pathway, the this compound BGC is predicted to contain genes encoding for several key enzyme classes. nih.gov A central enzyme would be a cytochrome P450 monooxygenase responsible for the critical oxidative dimerization of the naphthalene precursors to form the spiroketal core. nih.gov Other tailoring enzymes would likely include additional P450s for installing hydroxyl groups and short-chain dehydrogenase/reductase (SDR) enzymes to carry out specific reduction or oxidation steps. nih.gov

Table 1: Proposed Key Enzymes in this compound Biosynthesis (by analogy to Palmarumycin BGC)

Putative Enzyme Class Homologous Enzyme (Palmarumycin BGC) Proposed Function in this compound Biosynthesis
Cytochrome P450 PalA Catalyzes the oxidative dimerization of 1,8-dihydroxynaphthalene (DHN) monomers to form the spiroketal linkage and may also install an epoxy group. nih.gov
Cytochrome P450 PalB Catalyzes hydroxylation at specific positions on the naphthalene rings. nih.gov
Short-Chain Dehydrogenase/Reductase (SDR) PalC Performs key keto-reduction and epoxide reduction steps. nih.gov

Precursor Incorporation Studies and Mechanistic Investigations of Biosynthetic Steps

Precursor incorporation studies are a powerful tool for dissecting biosynthetic pathways. Although specific studies on this compound are not available, the methodology would involve feeding the producing fungal strain with isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) ([1-¹³C]-acetate or [¹³C₂]-acetate). The resulting this compound would be isolated, and the position of the ¹³C labels would be determined by NMR spectroscopy. Based on the proposed polyketide pathway, a predictable labeling pattern would be expected, confirming the polyketide origin of the naphthalene units.

Mechanistic investigations into the biosynthesis of the related palmarumycins have provided a detailed view of the key spiroketal-forming step. nih.gov It has been demonstrated through in vitro biochemical assays and chemical synthesis of intermediates that the oxidative dimerization catalyzed by the P450 enzyme PalA proceeds via a binaphthyl ether intermediate. nih.gov This multifunctional enzyme catalyzes both the formation of the spiroketal linkage and a subsequent epoxidation. nih.gov A similar mechanism is highly probable for the biosynthesis of the this compound core.

Chemoenzymatic Approaches to this compound Analogs

Chemoenzymatic synthesis is a powerful strategy that combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to create novel molecules. nih.govmdpi.com This approach holds significant potential for generating analogs of this compound, which can be used to explore structure-activity relationships.

A plausible chemoenzymatic strategy for this compound analogs would involve the chemical synthesis of modified naphthalene precursors. These synthetic precursors, bearing different functional groups or substitution patterns than the natural DHN monomer, could then be supplied as substrates to key biosynthetic enzymes. For instance, the putative P450 enzyme responsible for dimerization could be harnessed to couple these unnatural precursors, potentially leading to novel spirobisnaphthalene skeletons. This approach leverages the catalytic efficiency and stereoselectivity of the enzyme to perform complex transformations that are challenging to achieve through purely chemical means. nih.gov

Table 2: Potential Chemoenzymatic Strategies for this compound Analogs

Strategy Description Potential Outcome
Precursor-Directed Biosynthesis Chemical synthesis of modified 1,8-dihydroxynaphthalene analogs, which are then fed to the this compound-producing organism or a heterologous host expressing the BGC. Incorporation of the synthetic precursors to generate novel this compound analogs with altered substitution patterns.
In Vitro Enzymatic Transformation The key P450 enzyme responsible for spiroketal formation is expressed and purified. This isolated enzyme is then used to catalyze the dimerization of chemically synthesized naphthalene analogs in vitro. Generation of a diverse library of spirobisnaphthalene cores that can be further modified chemically.

| Enzymatic Late-Stage Functionalization | Purified tailoring enzymes (e.g., hydroxylases, reductases) from the this compound BGC are used to modify chemically synthesized this compound analogs or related scaffolds. | Introduction of specific functional groups with high regio- and stereoselectivity, creating analogs that are difficult to access via traditional synthesis. |

Chemical Synthesis of Spiroxin C

Retrosynthetic Strategies for the Spiroxin C Molecular Architecture

Retrosynthetic analysis of this compound typically involves disconnections that simplify the complex spiroketal and naphthoquinone moieties into more manageable building blocks. Imanishi and co-workers, in their pioneering total synthesis, envisioned the stereospecific introduction of the two epoxide moieties after the construction of the basic skeleton uni.lu.

Another notable retrosynthetic approach, particularly for the common hexacyclic spiroxin framework, was developed by Inoue's group. Their strategy proposed preparing the core structure from a pentacyclic compound through a C-H bond functionalization at C1, followed by an oxidative cyclization of a C6'-hydroxyl group to C4 thegoodscentscompany.com. This pentacyclic intermediate, in turn, was designed to be generated from the oxidative desymmetrization of a C2-symmetric binaphthyltetraol thegoodscentscompany.comfishersci.fi. This approach anticipated that the C4' and C4 asymmetric stereocenters could be controlled by the intrinsic conformational bias of the precursors during the two oxidative reactions thegoodscentscompany.com.

Total Synthesis Methodologies for Racemic this compound

The first total synthesis of racemic this compound was reported by Imanishi, Sakai, and Miyashita in 2003 wikipedia.orguni.lunih.govnih.gov. This landmark achievement provided a foundational route to the challenging bisnaphthospiroketal scaffold.

A key strategic disconnection in Imanishi's racemic total synthesis of this compound involved the use of a Suzuki-Miyaura cross-coupling reaction to link two crucial subunits wikipedia.orguni.lunih.govnih.gov. This reaction was activated by tetra-n-butylammonium fluoride (B91410) (TBAF) and proved effective for synthesizing sterically hindered binaphthyl derivatives wikipedia.orguni.lunih.govnih.gov. The coupling successfully connected an organoboronate fragment with a bromide fragment, forming the C-C bond essential for the spiroxin skeleton wikipedia.org.

Summary of Imanishi's Racemic Synthesis (Key Steps & Yields)

Step TypeKey Reagents/ConditionsOutcomeOverall YieldReference
Initial Building BlockCommercially available 5-methoxytetralonePrecursor for fragmentsN/A wikipedia.org
Fragment CouplingTBAF-activated Suzuki-Miyaura cross-couplingFormation of the bisnaphthyl coreN/A wikipedia.orguni.lu
Overall Synthesis15 steps from 5-methoxytetraloneTotal synthesis of (±)-Spiroxin C1.3% wikipedia.orguni.lu

Despite the success, challenges remained, such as the reprotection of a C-9 hydroxyl group and a low yield in the benzylic oxidation at the C-1' position of an intermediate wikipedia.orguni.lu.

Oxidative cyclization played a critical role in constructing the this compound framework in racemic syntheses. In Imanishi's route, after the formation of the binaphthyl core, subsequent steps involved the formation of the spiroacetal and epoxidation uni.lufishersci.ca. The epoxidation of an enone intermediate occurred stereoselectively from the less hindered, convex face of the molecule, contributing to the final stereochemistry of this compound fishersci.ca.

Inoue's desymmetrization approach also utilized oxidative cyclization as a key step thegoodscentscompany.com. Specifically, the highly strained hexacyclic spiroxin framework was achieved through an oxidative cyclization of a triol intermediate using diacetoxyiodobenzene (B1259982) in trifluoroethanol, yielding the desired skeleton in 50% yield thegoodscentscompany.com. This oxidative cyclization was preceded by an oxidative desymmetrization of a C2-symmetric binaphthyltetraol, which also involved diacetoxyiodobenzene in acetonitrile (B52724) thegoodscentscompany.com.

Enantioselective Total Synthesis of this compound

Enantioselective total syntheses of this compound have been developed to obtain the compound in its optically active form, which is crucial for studying its biological activities and for potential therapeutic applications.

The Suzuki/Ohmori group reported an enantioselective total synthesis of (−)-Spiroxin C, which notably employed intramolecular photoredox reactions of naphthoquinone derivatives for stereocontrol sigmaaldrich.comuni.lufishersci.co.uk. This method was found to proceed in a stereospecific manner, enabling the precise control of the spiroacetal stereogenic center sigmaaldrich.comuni.lu. The photochemical reaction involves a 1,6-hydrogen atom transfer, which is key to achieving a retentive replacement of a C-H with a C-O bond sigmaaldrich.comuni.lu. This innovative approach provided a solution for the otherwise difficult enantiocontrol of the spiroacetal stereogenic center sigmaaldrich.com.

More recently, the Hu group also achieved an enantioselective total synthesis of (−)-Spiroxins A, C, and D uni.lunih.gov. Their strategy featured a scalable enantioselective epoxidation of a 5-substituted naphthoquinone, followed by an oxidation/spiroketalization cascade sigmaaldrich.comuni.lunih.gov.

Desymmetrization strategies have been successfully applied to achieve chiral induction in the synthesis of the spiroxin framework. Inoue's group developed a concise synthesis of the spiroxin hexacyclic framework utilizing a desymmetrization approach thegoodscentscompany.comfishersci.fi. This strategy involved the oxidative desymmetrization of a C2-symmetric binaphthyltetraol thegoodscentscompany.comfishersci.fi.

The key reactions in Inoue's desymmetrization-based synthesis included:

Copper(I) chloride-mediated oxidative biaryl coupling: This step facilitated the formation of the biaryl system thegoodscentscompany.com.

Oxidative desymmetrization of a C2-symmetric intermediate: This crucial step, performed with diacetoxyiodobenzene, transformed a symmetrical precursor into a chiral pentacycle thegoodscentscompany.com.

Site-selective acetoxylation: Lead(IV) tetraacetate was used to selectively functionalize a specific carbon in the more electron-rich naphthalene (B1677914) ring thegoodscentscompany.com.

Oxidative cyclization: As mentioned previously, this step completed the formation of the highly strained hexacyclic spiroxin skeleton thegoodscentscompany.com.

This symmetry-based strategy allowed for the efficient construction of the spiroxin framework in ten steps from commercially available naphthalene-1,5-diol thegoodscentscompany.com.

Stereoselective Formation of Spiroketal Centers

The spiroketal unit is a defining feature of this compound, and its stereoselective formation is a critical step in the total synthesis researchgate.netlookchem.com. Various strategies have been explored to control the stereochemistry at these spiro centers.

One notable approach involves an oxidation/spiroketalization cascade researchgate.netlookchem.com. This method has been successfully employed in the enantioselective total synthesis of (−)-Spiroxins A and C researchgate.netlookchem.com. For instance, a scalable enantioselective epoxidation of a 5-substituted naphthoquinone can pave the way for the introduction of initial chiral stereogenic centers, which then undergo an oxidation/spiroketalization cascade to form the core polycyclic skeleton researchgate.netlookchem.com.

Another strategy involves intramolecular photoredox reactions of naphthoquinones scilit.comresearchgate.netlookchem.com. Suzuki and coworkers, in 2017, reported the first enantioselective total synthesis of (−)-Spiroxin C using a stereospecific intramolecular photoredox reaction of naphthoquinone derivatives lookchem.com. This method highlights the utility of photochemical reactions for achieving enantiocontrol of spiroacetal stereogenic centers scilit.comresearchgate.net. Further research by the same group demonstrated that competing cascade processes, triggered by photo-irradiation or acid/base treatment, could enable the retention or inversion of the absolute configuration of identical intermediates, leading to the synthesis of both enantiomers of related spiroxins researchgate.netlookchem.com.

The formation of spiroketal centers can also be influenced by enzyme-mediated processes in natural biosynthesis, suggesting that such mechanisms are widespread in nature for controlling stereoselectivity nih.gov. While this refers to biosynthesis, it underscores the importance of precise control in spiroketal formation, a principle mirrored in synthetic efforts.

The following table summarizes key reactions and their outcomes in stereoselective spiroketal formation for this compound synthesis:

Reaction TypeKey Intermediate/SubstrateOutcome (Spiroketal Formation)Reference
Oxidation/Spiroketalization Cascade5-substituted naphthoquinoneEnantioselective formation of polycyclic skeleton researchgate.netlookchem.com
Intramolecular Photoredox ReactionNaphthoquinone derivativesStereospecific enantiocontrol of spiroacetal center scilit.comlookchem.com
TBAF-activated Suzuki-Miyaura Cross-couplingBinaphthyl derivativesFormation of this compound framework figshare.comnih.gov

Development of Shorter and More Efficient Synthetic Routes to this compound and its Frameworks

The pursuit of shorter and more efficient synthetic routes to this compound and its related frameworks is a continuous endeavor in organic chemistry, driven by the desire for improved accessibility and scalability rsc.orgmdpi.com.

Early total syntheses of (±)-Spiroxin C utilized a TBAF-activated Suzuki-Miyaura cross-coupling reaction as a pivotal step, which proved effective for constructing sterically hindered binaphthyl derivatives essential for the this compound framework figshare.comnih.gov. This represented a significant breakthrough as the first total synthesis of this marine-derived antibiotic figshare.comnih.gov.

More recent advancements have focused on convergent and enantioselective strategies. For instance, a divergent synthetic route to (−)-Spiroxin C, (−)-Spiroxin D, and (−)-Spiroxin A has been successfully developed lookchem.com. Key features of this route include a scalable enantioselective epoxidation of a 5-substituted naphthoquinone, providing initial chiral stereogenic centers, and an oxidation/spiroketalization cascade as a concise pathway to the core polycyclic skeleton lookchem.com. This strategy significantly streamlines the construction of the complex polycyclic framework.

Another approach involved a highly convergent three-component coupling strategy for the final assembly of related natural products containing spiroketal units, which could potentially be adapted for this compound pitt.edupitt.edu. This highlights the trend towards more convergent syntheses that reduce the number of linear steps.

The development of interrupted photoredox processes has also shown promise for constructing spirocyclopropanes from quinones in a diastereoselective and atom-conserving manner under mild conditions, expanding the toolbox of spirocyclopropanation strategies rsc.org. While directly applied to spirocyclopropanes, the underlying principles of efficient, controlled cyclization reactions are relevant to spiroketal formation in complex natural products like this compound.

The continuous evolution of synthetic methodologies aims to reduce the number of steps, improve yields, and enhance stereocontrol, making complex natural products like this compound more accessible for further study and potential applications.

Molecular and Cellular Mechanisms of Action of Spiroxin C

Interaction Profiles of Spiroxin C with Intracellular Biomolecules

The cytotoxic effects of this compound are initiated through its direct interaction with fundamental cellular components, including nucleic acids and proteins. These interactions disrupt their normal function, leading to a cascade of events that compromise cellular integrity.

The antitumor activity of the spiroxin class of compounds is linked to their ability to interact with and damage DNA. Specifically, Spiroxin A, a major component isolated from the same marine-derived fungal strain as this compound, has been reported to exhibit single-stranded DNA cleavage activity. While the precise mechanism of this cleavage is not yet fully elucidated, it represents a critical aspect of its mode of action. nih.gov

Naphthoquinones, the core chemical moiety of spiroxins, are known to induce DNA damage through various mechanisms. These can include the generation of reactive oxygen species (ROS) that oxidize DNA bases and the sugar-phosphate backbone, as well as the potential to act as DNA intercalating agents or to inhibit enzymes crucial for DNA topology and maintenance, such as topoisomerases. nih.govnih.gov The ability to cleave DNA marks a significant pathway through which this compound can exert its potent cytotoxic effects on cancer cells.

The electrophilic nature of the naphthoquinone structure present in this compound suggests its potential to interact with a variety of intracellular proteins. This reactivity allows for the formation of covalent adducts with nucleophilic residues on proteins, particularly cysteine, which can lead to the alteration or inhibition of protein function. Many naphthoquinone derivatives exert their biological effects by targeting and inhibiting specific enzymes that are critical for cell function and survival. nih.gov

This compound Modulation of Cellular Signaling Pathways

Beyond direct interactions with DNA and proteins, this compound can exert its influence by modulating complex cellular signaling networks that are fundamental to cell fate decisions, such as proliferation, survival, and death.

Compounds with a naphthoquinone spiroketal structure, the characteristic chemical scaffold of this compound, have been identified as potent inhibitors of the thioredoxin (Trx) and thioredoxin reductase (TrxR) system. nih.gov This system is a key cellular antioxidant pathway that plays a crucial role in maintaining redox homeostasis, and it is also involved in DNA synthesis and the regulation of transcription factors. nih.govmdpi.com The thioredoxin system is often overexpressed in cancer cells, contributing to their resistance to therapy. nih.gov

By inhibiting the Trx/TrxR system, spiroxin compounds can disrupt the redox balance of the cell, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in oxidative stress can damage cellular components and activate stress-induced signaling pathways that promote cell death. mdpi.com

Table 1: Naphthoquinone Spiroketals as Inhibitors of the Thioredoxin System

Compound Class Target System Effect

This table is based on the general activity of the compound class to which this compound belongs.

The cytotoxicity of many naphthoquinone-containing compounds is mediated through the induction of apoptosis, or programmed cell death. The accumulation of DNA damage and the increase in oxidative stress caused by this compound can trigger the intrinsic pathway of apoptosis. This pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov

Upon receiving apoptotic stimuli, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted in favor of apoptosis. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. plos.org

Table 2: Key Events in Intrinsic Apoptosis

Step Key Molecules Cellular Outcome
Initiation DNA damage, Oxidative stress Activation of pro-apoptotic signals
Mitochondrial Permeabilization Bcl-2 family proteins Release of cytochrome c
Apoptosome Formation Cytochrome c, Apaf-1, Caspase-9 Activation of initiator caspase-9

This table describes the general intrinsic apoptosis pathway potentially activated by compounds like this compound.

Disruption of the cell cycle is a common mechanism of action for anticancer agents. The DNA damage induced by compounds like this compound can activate cell cycle checkpoints, which are surveillance mechanisms that arrest the cell cycle to allow time for DNA repair. If the damage is too severe to be repaired, these checkpoints can signal for the induction of apoptosis. taylorandfrancis.com

Many cytotoxic agents that cause DNA damage lead to cell cycle arrest at the G2/M checkpoint. taylorandfrancis.comnih.gov This arrest prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors. The G2/M checkpoint is controlled by the activity of the cyclin B/CDK1 complex. DNA damage can activate signaling cascades involving kinases like ATM and Chk2, which ultimately inhibit the cyclin B/CDK1 complex, leading to a halt in cell cycle progression. frontiersin.org While specific studies on this compound's effect on cell cycle are not available, this represents a probable mechanism of action for a DNA-damaging agent.

Modulation of Key Kinases (e.g., CDK2, c-Met, RON, c-Src, EGFR/Akt, ERK1/2 MAPK)

There is currently a lack of published research specifically detailing the modulatory effects of this compound on key protein kinases involved in cell cycle regulation and signal transduction. Extensive searches of scientific databases did not yield studies demonstrating direct inhibition or activation of kinases such as Cyclin-Dependent Kinase 2 (CDK2), c-Met, RON, c-Src, or components of the EGFR/Akt and ERK1/2 MAPK signaling pathways by this compound. While related chemical scaffolds, such as spirooxindoles, have been investigated for CDK2 inhibition, this activity has not been specifically attributed to or confirmed for this compound itself.

Regulation of Cellular Redox Homeostasis

The potential role of this compound in the regulation of cellular redox homeostasis is an area that warrants investigation but is presently unsupported by direct experimental evidence. One study hypothesized that the bioactivity of the broader class of spiroxins could be attributed to several mechanisms, including the induction of oxidative stress. However, the precise mechanism is acknowledged as unknown, and no studies have been published that specifically measure the impact of this compound on cellular redox balance, reactive oxygen species (ROS) levels, or antioxidant pathways.

Identification and Validation of Molecular Targets of this compound

The definitive molecular targets of this compound have not yet been identified or validated through rigorous biochemical and cellular assays.

To date, there are no publicly available studies that employ biophysical techniques to characterize the interaction between this compound and any putative protein targets. Methodologies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF), which are crucial for quantifying binding affinity, kinetics, and thermodynamics, have not been reported in the context of this compound. Such analyses are essential for confirming direct physical binding to a molecular target and elucidating its mechanism of action.

Comprehensive analyses of the cellular response to this compound at the level of the proteome and metabolome have not been documented in the scientific literature. Techniques like quantitative mass spectrometry-based proteomics and metabolomics are powerful tools for generating unbiased, system-wide data to identify pathways perturbed by a compound and to generate hypotheses about its molecular targets. The absence of such studies on this compound means that its effects on global protein expression and metabolic profiles remain unknown.

Structure Activity Relationship Sar Studies of Spiroxin C and Its Analogues

Systematic Modification of Spiroxin C Scaffold and Evaluation of Activities

Systematic modification of the this compound scaffold involves introducing specific chemical changes to different parts of the molecule and subsequently evaluating the impact of these changes on its biological activity. This approach helps in mapping the regions of the molecule that are critical for activity and those that can be altered to improve properties.

Previous SAR studies on spiroxins have indicated that certain substructures can tolerate modifications without significantly compromising biological activity. For instance, the naphthalene (B1677914) diol substructure of this compound has been identified as primarily solvent-exposed and capable of accommodating modifications without adversely affecting its biological profile pitt.edu. This suggests that this region might be amenable to chemical diversification for purposes such as improving solubility, bioavailability, or introducing new functionalities, while retaining the core activity.

While specific detailed data tables outlining systematic modifications and their quantitative activity evaluations for this compound were not explicitly provided in the search results, the principle suggests that researchers would explore changes in various positions, such as:

Hydroxyl group modifications: Esterification or etherification of the 18-hydroxy group (as identified in the IUPAC name naturalproducts.net).

Ring system alterations: Introduction of different substituents or changes in the oxidation state of the naphthoquinone moieties.

Spiroketal variations: Modifications around the spiro center, which is a critical structural element.

Influence of Stereochemistry on Molecular Recognition and Biological Activity

The complex polycyclic architecture of this compound, featuring six stereogenic centers, underscores the profound influence of stereochemistry on its molecular recognition and biological activity naturalproducts.netscispace.com. The precise three-dimensional arrangement of atoms is often critical for a molecule to interact effectively with its biological target, such as an enzyme or receptor.

The importance of stereochemistry in this compound is highlighted by the extensive efforts in its total synthesis, including both racemic and enantioselective approaches scispace.comlookchem.comacs.orgnih.govnih.govfigshare.comscilit.comresearchgate.net. The first total synthesis of (±)-Spiroxin C was achieved, providing a racemic mixture acs.orgnih.govfigshare.com. Subsequently, enantioselective total syntheses of (−)-Spiroxin C have been reported, often relying on stereospecific reactions, such as intramolecular photoredox reactions of naphthoquinone derivatives scispace.comlookchem.comscilit.comresearchgate.netsu.se. The ability to synthesize specific enantiomers is crucial for SAR studies, as enantiomers can exhibit vastly different biological activities, ranging from complete inactivity to altered potency or even different mechanisms of action.

For instance, studies on related spiroxins have shown that subtle stereochemical differences can lead to significant changes in biological profiles. The development of synthetic routes that enable the retention or inversion of absolute configuration of intermediates further emphasizes the delicate balance of stereochemistry in these complex molecules lookchem.com. While specific comparative biological activity data for the individual enantiomers of this compound were not detailed in the provided snippets, the focus on enantioselective synthesis in the literature strongly implies that the absolute stereochemistry is a critical determinant of its biological function and molecular recognition by its target.

Design and Synthesis of Novel this compound Derivatives and Analogs

The design and synthesis of novel this compound derivatives and analogs are driven by the desire to explore the full scope of its SAR, improve its pharmacological properties, and potentially overcome synthetic challenges associated with the natural product itself. The intricate structure of this compound, characterized by a bisnaphthospiroketal octacyclic ring system, presents a significant challenge and opportunity for synthetic chemists acs.org.

Early synthetic efforts led to the total synthesis of racemic this compound, utilizing key reactions such as a TBAF-activated Suzuki-Miyaura cross-coupling reaction to form the crucial C-C bond connecting the two naphthoquinone moieties acs.orgnih.govfigshare.com. This methodology provided a foundation for accessing the core scaffold. Further advancements have focused on enantioselective syntheses, employing strategies like scalable enantioselective epoxidation of 5-substituted naphthoquinone and oxidation/spiroketalization cascades lookchem.comnih.gov. Stereospecific intramolecular photoredox reactions of naphthoquinone derivatives have also proven instrumental in achieving the enantioselective total synthesis of (−)-Spiroxin C scispace.comscilit.comresearchgate.netsu.se.

The motivation for designing analogs often stems from the need to:

Probe SAR: Introduce systematic changes to identify critical functional groups and their spatial arrangements responsible for activity.

Improve Potency and Selectivity: Design compounds with enhanced affinity for specific biological targets while minimizing off-target effects.

Optimize Physicochemical Properties: Address issues such as solubility, metabolic stability, and cell permeability, which are crucial for biological probing and potential drug development.

Simplify Synthesis: Develop more efficient and scalable synthetic routes to access the core scaffold and its derivatives.

While specific examples of novel this compound derivatives and their detailed activity profiles were not extensively provided in the search results, the ongoing synthetic endeavors underscore the potential for creating a diverse library of analogs. These analogs would allow for a comprehensive understanding of how structural modifications influence the interaction of this compound with its biological targets, ultimately guiding the development of more potent and selective agents.

Ligand Efficiency and Physicochemical Property Optimization for Biological Probing

In the context of drug discovery and biological probing, optimizing physicochemical properties alongside potency is paramount. Ligand efficiency (LE) and related metrics provide valuable tools for assessing the quality of compounds by normalizing binding affinity to molecular size or other properties wikipedia.orgnih.gov. This approach encourages the design of smaller, more efficient molecules that achieve high potency with minimal molecular complexity.

Key ligand efficiency metrics include:

Ligand Efficiency (LE): Defined as the binding energy per non-hydrogen atom (LE = -ΔG/N, where N is the number of non-hydrogen atoms) wikipedia.orgsci-hub.se. A higher LE indicates more efficient binding for a given molecular size.

Binding Efficiency Index (BEI): Relates potency (e.g., pKi, pKd, or pIC50) to molecular weight (BEI = pX/MW(kDa)) wikipedia.orgsci-hub.se.

Surface-Binding Efficiency Index (SEI): Relates potency to polar surface area (SEI = pX/(PSA/100 Ų)) wikipedia.orgsci-hub.se.

Lipophilic Ligand Efficiency (LLE or LipE): Considers both potency and lipophilicity (LLE = pIC50 - cLogP) nih.govbiorxiv.org. This metric is particularly robust for assessing compound quality.

These metrics are crucial for guiding lead optimization campaigns, moving beyond the singular pursuit of high potency to a more holistic approach that considers developability properties nih.gov. For a complex natural product like this compound, which possesses a relatively high molecular weight (362.293 g/mol ) and a complex structure naturalproducts.net, optimizing these efficiency indices would be critical for its development as a biological probe or therapeutic agent.

The goal of physicochemical property optimization for biological probing is to achieve an optimal balance between potency, molecular size, lipophilicity, and other properties that influence absorption, distribution, metabolism, and excretion (ADME). For this compound, this would involve:

Minimizing Molecular Weight: Designing smaller derivatives while retaining essential pharmacophoric features to improve permeability and reduce synthetic complexity.

Controlling Lipophilicity (LogP): Ensuring an appropriate balance between hydrophilicity and lipophilicity to facilitate target engagement and cellular uptake without leading to non-specific binding or poor solubility. This compound has an AlogP of 1.14 naturalproducts.net.

Optimizing Polar Surface Area (PSA): Modulating the number of hydrogen bond donors and acceptors to influence membrane permeability and interactions with biological targets. This compound has a TopoPSA of 97.89, 7 hydrogen bond acceptors, and 1 hydrogen bond donor naturalproducts.net.

By applying these ligand efficiency principles, researchers can systematically refine this compound and its analogs, aiming for compounds that are not only potent but also possess favorable physicochemical properties for effective biological probing and, ultimately, potential therapeutic applications.

Advanced Computational and Theoretical Studies of Spiroxin C

Quantum Chemical Calculations of Spiroxin C Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively employed to elucidate the electronic structure and reactivity of this compound and related naphthoquinone derivatives. These calculations are instrumental in investigating the possible reaction pathways and understanding the origin of stereoselectivity observed during its synthesis scilit.comrsc.orgresearchgate.netrsc.orgresearchgate.net.

For instance, DFT studies have been utilized to probe the photoredox mechanisms of naphthoquinone compounds, which are key intermediates or structural motifs in the synthesis of spiroxins, including this compound scilit.comresearchgate.net. These investigations revealed that upon photoexcitation, naphthoquinone compounds can undergo transformations involving the formation of a biradical intermediate, followed by electron transfer to yield a zwitterionic species. Subsequent cyclization and proton transfer steps lead to the formation of the final photoproduct scilit.comresearchgate.net. Such detailed mechanistic insights, derived from quantum chemical calculations, are critical for understanding the complex chemical transformations that this compound undergoes or is formed through. The application of DFT allows for the precise description of electron behavior, chemical bond formation and breakage, and other fundamental chemical processes, which is particularly valuable for large and complex molecules where traditional quantum mechanical calculations can be computationally demanding sciencedaily.comnih.govsemanticscholar.orgspindynamics.org.

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

This compound is recognized for its potent antitumor activity and its ability to induce single-strand cleavage of double-stranded DNA rsc.orgclockss.org. While its biological efficacy is established, specific molecular dynamics (MD) simulation studies detailing the precise interactions of this compound with its biological targets, such as DNA or specific proteins, are not widely reported in the current literature search.

However, molecular dynamics simulations are powerful computational tools routinely used to investigate the dynamic behavior of molecules and their interactions with biological macromolecules at an atomic level researchgate.netjyu.firesearchgate.netresearchgate.net. For a compound like this compound, which exhibits significant biological activity, MD simulations would typically be employed to:

Elucidate Binding Mechanisms: Understand how this compound binds to its target, including the specific residues involved in interactions and the conformational changes induced upon binding.

Assess Binding Stability: Evaluate the stability of the ligand-target complex over time, providing insights into the strength and longevity of the interaction.

Identify Allosteric Sites: Discover potential allosteric binding sites that could modulate the target's function.

Quantify Binding Free Energy: Calculate the binding free energy, offering a quantitative measure of the affinity between this compound and its biological partner.

The absence of specific published MD studies for this compound in the search results suggests an area ripe for future computational exploration, given its established biological relevance.

In Silico Docking Studies for Binding Mode Prediction and Affinity Estimation

Similar to molecular dynamics, in silico docking studies are widely used computational techniques for predicting the preferred orientation (binding mode) of a ligand within a receptor's binding site and estimating its binding affinity researchgate.netjyu.firesearchgate.netnih.gov. Despite this compound's known antitumor properties and its observed DNA cleavage activity rsc.orgclockss.org, specific in silico docking studies focused solely on this compound and its interactions with particular biological targets were not explicitly found in the provided search results.

Nevertheless, for a compound with established biological activity, docking studies would typically be applied to:

Identify Potential Targets: Screen this compound against a library of known protein structures to identify potential biological targets responsible for its observed effects.

Predict Binding Poses: Determine the most energetically favorable orientations of this compound within the active site or binding pocket of a target molecule.

Estimate Binding Affinity: Provide a preliminary estimation of the binding strength, allowing for ranking of potential interactions.

Guide Rational Design: Inform the design of this compound analogs with improved potency or selectivity by highlighting key interaction points.

The application of docking studies to this compound would be a logical step in understanding the molecular basis of its biological actions, particularly its interaction with DNA or other cellular components.

Mechanistic Computational Investigations of this compound Chemical Transformations

Mechanistic computational investigations, primarily utilizing DFT, have been crucial in unraveling the complex chemical transformations involved in the synthesis and potential biosynthesis of this compound. These studies provide atomistic-level details of reaction pathways, transition states, and intermediates that are difficult to observe experimentally scilit.comrsc.orgresearchgate.netrsc.orgresearchgate.net.

A significant area of investigation has been the intramolecular photoredox reactions of naphthoquinone derivatives, which are central to the enantioselective total synthesis of (-)-Spiroxin C researchgate.netrsc.orgresearchgate.netsu.se. Computational studies have helped to:

Elucidate Reaction Pathways: Map out the step-by-step molecular rearrangements, bond formations, and bond cleavages that occur during the reaction.

Identify Key Intermediates: Characterize transient species such as biradicals and zwitterions, which play critical roles in the reaction mechanism scilit.comresearchgate.net.

Determine Stereoselectivity: Explain the origins of the observed stereospecificity in the formation of this compound, often by analyzing the energies of different transition states leading to various stereoisomers scilit.comrsc.orgresearchgate.netrsc.orgresearchgate.net.

The total synthesis of (±)-Spiroxin C by Imanishi's group also involved computational considerations in the context of spirobisnaphthalenes acs.orgresearchgate.net. These mechanistic insights are vital for optimizing synthetic routes and potentially for understanding the natural biosynthetic pathways of such complex natural products.

Conformational Analysis and Stereochemical Predictions for this compound and its Analogs

The intricate polycyclic structure of this compound, featuring multiple stereogenic centers and a spiroketal linkage, necessitates detailed conformational analysis and stereochemical predictions. These computational studies are essential for understanding the three-dimensional arrangement of atoms and how this influences its reactivity and biological activity.

While the absolute configuration of spiroxins, including this compound, has been experimentally determined using techniques like exciton-coupled CD spectroscopy clockss.orgpitt.educolumbia.edu, computational methods provide complementary insights and validation. For instance, in the context of this compound synthesis, "additional validation for our original stereochemical predictions" was mentioned, supported by a PM3 minimized model that demonstrated the retention of a characteristic "cup-shaped structure" pitt.edu. This indicates that computational methods, such as semi-empirical methods like PM3, are used to predict and confirm the preferred conformations and stereochemical outcomes.

The stereospecific nature of the reactions involved in the synthesis of (-)-Spiroxin C further underscores the importance of understanding its stereochemistry at a fundamental level, which is often aided by computational analysis scilit.comresearchgate.netrsc.orgsu.seacs.orgresearchgate.netresearchgate.net. Conformational analysis helps to identify the most stable spatial arrangements of the molecule, which can then be used in further computational studies like docking or in understanding spectroscopic data.

Research Applications and Future Directions for Spiroxin C

Spiroxin C as a Chemical Probe for Investigating Biological Processes

This compound exhibits potent biological activities, including antitumor and antibacterial properties against Gram-positive bacteria. ropensci.orgnextmovesoftware.comropensci.orgr-project.orgreadthedocs.io Notably, spiroxin A, a related spiroxin, has been shown to induce cleavage of single-stranded DNA, suggesting a potential mechanism of action for this class of compounds. ropensci.orgreadthedocs.io While direct studies explicitly labeling this compound as a "chemical probe" are not widely detailed, its inherent bioactivity and specific interaction with biological macromolecules, such as DNA, strongly imply its utility in elucidating complex biological pathways. Researchers can leverage its unique structural features and observed activities to design experiments aimed at understanding cellular processes, molecular targets, and disease mechanisms. The ability of this compound to interfere with fundamental biological processes like DNA integrity makes it a valuable tool for dissecting the intricacies of nucleic acid metabolism and repair pathways.

Development of this compound-Based Scaffolds for Novel Chemical Biology Tools

The distinctive spirobisnaphthalene core of this compound, coupled with its multiple stereogenic centers and dense oxygen functionalities, makes it an attractive scaffold for the development of novel chemical biology tools. ropensci.orgropensci.orgr-project.orgreadthedocs.io Spiro compounds, in general, are highly valued in medicinal chemistry due to their structural versatility and resemblance to important pharmacophore centers. ropensci.org The rigid and three-dimensional nature of spirocyclic systems, as exemplified by this compound, offers unique conformational constraints that can be exploited in drug design and the creation of highly selective molecular probes. Future research may focus on synthesizing simplified analogs or derivatives of the this compound scaffold, incorporating specific functionalities to enhance target specificity, modulate biological activity, or enable visualization (e.g., through fluorescent tagging). Such efforts could lead to the discovery of new inhibitors, activators, or reporters for various biological targets, contributing significantly to the chemical biology toolkit.

Methodological Advancements in Organic Synthesis and Analytical Chemistry Inspired by this compound Research

The total synthesis of this compound, both in its racemic and enantioselective forms, has been a significant driving force for innovation in organic synthesis. The compound's "formidable synthetic challenges" stemming from its "complex hexacyclic structure with six stereogenic centers" have necessitated the development of sophisticated methodologies. ropensci.orgreadthedocs.io

Organic Synthesis: Key synthetic strategies and reactions advanced through this compound research include:

Norrish Type II Intramolecular 1,5-Hydrogen Shift : This photochemical reaction has been a central step in several total syntheses, enabling intramolecular photoredox reactions of naphthoquinones to afford oxycyclization products. ropensci.org

Suzuki-Miyaura Cross-Coupling : This reaction proved crucial for the formation of sterically hindered binaphthyl derivatives, a key component of the spiroxin framework. nextmovesoftware.com

Enantioselective Epoxidation : The development of scalable enantioselective epoxidation of 5-substituted naphthoquinones has been instrumental in establishing the initial chiral stereogenic centers, paving the way for enantioselective syntheses. ropensci.orgr-project.org

Oxidation/Spiroketalization Cascades : These cascades provide concise pathways to construct the core polycyclic skeleton of spiroxins. ropensci.orgr-project.org

Stereospecific Intramolecular Photoredox Reactions : Research into this compound has led to the understanding and application of stereospecific photoredox reactions of naphthoquinones, allowing for precise control over spiroether stereogenic centers.

Oxidative Biaryl Coupling and Oxidative Desymmetrization : These methods were critical for constructing the binaphthalene core and introducing chirality into C2-symmetric intermediates. readthedocs.io

Hypervalent Iodine-Promoted Spiroketalization : This technique has been utilized in the synthesis of the naphthalenediol spiroacetal natural product, this compound.

The challenges posed by this compound's architecture have pushed the boundaries of synthetic organic chemistry, leading to the refinement and discovery of new reaction pathways.

Synthetic MethodologyKey Application in this compound SynthesisReferences
Norrish Type II ReactionIntramolecular 1,5-hydrogen shift for oxycyclization ropensci.org
Suzuki-Miyaura Cross-CouplingSynthesis of sterically hindered binaphthyl derivatives nextmovesoftware.com
Enantioselective EpoxidationIntroduction of initial chiral stereogenic centers ropensci.orgr-project.org
Oxidation/Spiroketalization CascadeConcise pathway to the polycyclic core skeleton ropensci.orgr-project.org
Stereospecific Photoredox ReactionsControl of spiroether stereogenic centers
Oxidative Biaryl CouplingFormation of the binaphthalene core readthedocs.io
Oxidative DesymmetrizationIntroduction of chirality from C2-symmetric intermediates readthedocs.io
Hypervalent Iodine-Promoted SpiroketalizationFormation of the naphthalenediol spiroacetal unit

Emerging Research Avenues for this compound and Related Spirobisnaphthalenes

Emerging research avenues for this compound and the broader family of spirobisnaphthalenes are primarily driven by their diverse and intriguing biological activities. Ongoing "follow-up studies on the valuable bioactivities of these metabolites, explorations on antitumor activity and antibacterial activity of (–)-spiroxins A, C and D and their synthetic intermediates are ongoing." ropensci.org This indicates a continued effort to understand the full spectrum of their biological potential.

Specific areas of emerging research include:

Mechanism of Action Elucidation : Despite known activities like DNA cleavage, the detailed molecular mechanisms by which this compound exerts its effects remain an active area of investigation. Understanding these mechanisms is crucial for potential therapeutic development and for using this compound as a precise tool in chemical biology. readthedocs.io

Structure-Activity Relationship (SAR) Studies : With advancements in total synthesis, researchers can now access various stereoisomers and structural analogs of this compound. This enables systematic SAR studies to identify key pharmacophores and structural motifs responsible for specific biological activities, potentially leading to more potent or selective compounds.

Discovery of New Spirobisnaphthalenes : Marine fungi continue to be a rich source of novel natural products, and the spirobisnaphthalene family is still expanding. ropensci.org Ongoing dereplication and isolation efforts are likely to uncover new members with unique structures and biological properties, further expanding the scope of research in this area.

Applications in Materials Science : While not explicitly detailed for this compound, spiro compounds are gaining recognition as potential fluorescent probes in different cellular systems. Given this compound's complex structure and the presence of chromophores (naphthalene units), exploring its optical properties and potential applications in bioimaging or advanced materials could be an emerging avenue.

Challenges and Opportunities in the Academic Research of this compound

Challenges: The academic research into this compound is characterized by several significant challenges:

Synthetic Complexity : The most prominent challenge lies in the total synthesis of this compound. Its "molecular complexity," "triply linked bis-naphthoquinone scaffolds," "densely functionalised hexacyclic ring system," and presence of "six stereogenic centers having dense oxygen functionalities" make its chemical construction a daunting task. ropensci.orgropensci.orgreadthedocs.io Achieving high yields and stereoselectivity, particularly for the spiroacetal stereogenic center, remains a considerable hurdle.

Elucidation of Detailed Mechanisms : While its biological activities are known, the precise molecular targets and detailed mechanisms of action for this compound, such as its DNA cleavage property, are not fully elucidated. readthedocs.io This requires sophisticated biochemical and biophysical studies.

Scalability of Synthesis : The multi-step nature and specialized reactions involved in the total synthesis can limit the large-scale production of this compound for extensive biological evaluation or preclinical studies.

Opportunities: Despite these challenges, the academic research of this compound presents numerous opportunities:

Advancement of Synthetic Methodologies : The inherent synthetic challenges serve as a powerful impetus for developing novel and efficient synthetic strategies, including new catalytic methods and stereoselective transformations. Each successful synthesis contributes to the broader field of organic chemistry.

Exploration of Structure-Activity Relationships : The ability to synthesize various stereoisomers and analogs opens opportunities for comprehensive SAR studies, which can lead to the identification of the minimal pharmacophore and guide the design of simplified, yet potent, derivatives.

Discovery of New Bioactive Compounds : The spirobisnaphthalene class, to which this compound belongs, continues to be a rich source of natural products with diverse biological activities. Continued exploration of marine-derived fungi and other natural sources promises the discovery of new compounds with unique structures and therapeutic potential. ropensci.org

Development of Chemical Biology Tools : this compound's unique scaffold and biological activities provide a foundation for developing new chemical probes to investigate fundamental biological processes, potentially leading to the identification of novel drug targets or pathways.

Interdisciplinary Collaboration : Research on this compound inherently fosters collaboration between synthetic organic chemists, natural product chemists, biochemists, and chemical biologists, driving interdisciplinary advancements.

Q & A

Q. What are the established synthetic routes for Spiroxin C, and what key reaction steps define its enantioselective synthesis?

this compound’s synthesis involves stereospecific photoredox reactions, oxidation/spiroketalization cascades, and regioselective functionalization. Key steps include:

  • Enantioselective epoxidation of 5-substituted naphthoquinones to establish stereochemistry .
  • Spiroketalization using Ag(II)/phosphate oxidation systems to form the polycyclic core (60% yield), where phosphate is critical for reaction efficiency .
  • Ortho-selective chlorination with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) to introduce chlorine substituents (73% yield) . Methodology tip: Prioritize reaction condition optimization (e.g., catalyst selection, solvent systems) to improve yields, and validate intermediates via HPLC or LC-MS .

Q. How is the stereochemical configuration of this compound determined, and what analytical techniques are critical for structural validation?

  • X-ray crystallography is essential for resolving absolute configurations, as demonstrated in the determination of (–)-Spiroxin D’s C1 stereochemistry .
  • Chiral HPLC and NMR spectroscopy (e.g., NOESY for spatial proximity analysis) confirm enantiopurity and relative stereochemistry .
  • Comparative optical rotation data against literature values ensure consistency with natural isolates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields during this compound synthesis under varying catalytic conditions?

  • Systematic variable testing : Isolate factors like catalyst loading, temperature, and solvent polarity to identify yield discrepancies. For example, Ag(II)/phosphate systems outperformed other oxidants in spiroketalization .
  • Mechanistic studies : Use density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. This approach clarifies why phosphate additives enhance spiroketalization efficiency .
  • Reproducibility protocols : Document reaction conditions exhaustively (e.g., stirring rate, light intensity in photoredox steps) to minimize variability .

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

  • Divergent synthesis : Use this compound as a common intermediate to generate analogs (e.g., Spiroxin A/D) via targeted functionalization (e.g., hydroxylation, chlorination) .
  • Biological assay frameworks :
  • In vitro cytotoxicity screens (e.g., HCC cell lines) paired with apoptosis markers (caspase-3/7 activation) to assess antitumor activity .
  • Microbial susceptibility testing for antibacterial activity, using MIC (minimum inhibitory concentration) assays .
    • Computational modeling : Dock derivatives into target proteins (e.g., kinases) to predict binding affinities and guide synthetic priorities .

Q. What methodologies address challenges in replicating this compound’s bioactivity data across different preclinical models?

  • Standardized NIH guidelines : Adopt consistent reporting for cell culture conditions (e.g., passage number, media composition) and animal models (e.g., strain, dosing regimen) to reduce variability .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics to identify off-target effects or metabolic resistance mechanisms in disparate models .
  • Meta-analysis of literature data : Use tools like PRISMA to systematically evaluate conflicting bioactivity reports and identify confounding variables (e.g., assay endpoints, solvent carriers) .

Methodological Resources

  • Synthesis optimization : Refer to Hu et al. (2021) for stepwise protocols on photoredox reactions and spiroketalization .
  • Data contradiction analysis : Apply Coursera’s framework for qualitative research contradictions (e.g., iterative data triangulation) .
  • Ethical and reproducible research : Follow Beilstein Journal guidelines for documenting experimental details and depositing raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.